molecular formula C₁₆H₁₄O₅ B1144556 [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate CAS No. 175077-14-2

[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate

Cat. No.: B1144556
CAS No.: 175077-14-2
M. Wt: 286.28
InChI Key:
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Description

[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate: is an organic compound with the molecular formula C16H14O5 It is a derivative of benzoic acid and phenol, characterized by the presence of a hydroxymethyl group attached to the phenyl ring and an acetyloxy group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate typically involves the esterification of 4-(hydroxymethyl)phenol with 2-acetyloxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)phenyl 2-acetyloxybenzoate.

    Reduction: [4-(Hydroxymethyl)phenyl] 2-hydroxybenzoate.

    Substitution: 4-(Hydroxymethyl)-2-nitrophenyl 2-acetyloxybenzoate (nitration product).

Scientific Research Applications

Chemistry

In chemistry, [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, providing insights into enzyme kinetics and mechanisms.

Medicine

In the pharmaceutical industry, this compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive compounds suggests it may have applications in drug development, particularly as an anti-inflammatory or analgesic agent.

Industry

In materials science, this compound is explored for its potential use in the development of novel polymers and coatings. Its unique chemical structure imparts desirable properties such as enhanced adhesion and durability.

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes that catalyze ester hydrolysis, such as esterases. The hydroxymethyl group can form hydrogen bonds with active site residues, while the acetyloxy group can participate in hydrophobic interactions, stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Hydroxymethyl)phenyl] benzoate
  • [4-(Methoxymethyl)phenyl] 2-acetyloxybenzoate
  • [4-(Hydroxymethyl)phenyl] 2-hydroxybenzoate

Uniqueness

Compared to similar compounds, [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate is unique due to the presence of both hydroxymethyl and acetyloxy groups. This dual functionality allows for a broader range of chemical reactions and applications. Its structural features also enhance its potential as a versatile intermediate in organic synthesis and as a candidate for pharmaceutical development.

Properties

IUPAC Name

[4-(hydroxymethyl)phenyl] 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-11(18)20-15-5-3-2-4-14(15)16(19)21-13-8-6-12(10-17)7-9-13/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNVBXTVELOXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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